![molecular formula C14H18FN3O3 B11763161 tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B11763161.png)
tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate: is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties. This specific compound is characterized by the presence of a tert-butyl carbamate group and a fluorinated benzodiazepine core, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate typically involves multiple steps, starting from the appropriate benzodiazepine precursor. The key steps include:
Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the benzodiazepine ring system.
Introduction of the Fluorine Atom: Fluorination is achieved using specific fluorinating agents under controlled conditions to ensure selective introduction of the fluorine atom at the desired position.
Attachment of the tert-Butyl Carbamate Group: This step involves the reaction of the benzodiazepine intermediate with tert-butyl chloroformate in the presence of a base to form the final product.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized benzodiazepine derivatives.
Reduction: Reduced derivatives with alcohol functional groups.
Substitution: Substituted carbamate derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex benzodiazepine derivatives with potential pharmacological activities.
Biology: In biological research, the compound is used to study the interactions of benzodiazepines with their molecular targets, such as GABA receptors, and to investigate their pharmacokinetic and pharmacodynamic properties.
Industry: In the pharmaceutical industry, the compound can be used as an intermediate in the synthesis of various benzodiazepine-based drugs.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The fluorine atom and the tert-butyl carbamate group may influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors.
Vergleich Mit ähnlichen Verbindungen
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Alprazolam: A benzodiazepine with a similar core structure but different substituents.
Uniqueness: The presence of the fluorine atom and the tert-butyl carbamate group in tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate imparts unique chemical and biological properties, potentially leading to differences in pharmacokinetics, pharmacodynamics, and receptor binding profiles compared to other benzodiazepines.
Eigenschaften
Molekularformel |
C14H18FN3O3 |
|---|---|
Molekulargewicht |
295.31 g/mol |
IUPAC-Name |
tert-butyl N-[(3S)-6-fluoro-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl]carbamate |
InChI |
InChI=1S/C14H18FN3O3/c1-14(2,3)21-13(20)17-10-7-16-9-6-4-5-8(15)11(9)18-12(10)19/h4-6,10,16H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChI-Schlüssel |
OXSNYUNGJXEXHZ-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC2=C(C(=CC=C2)F)NC1=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CNC2=C(C(=CC=C2)F)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



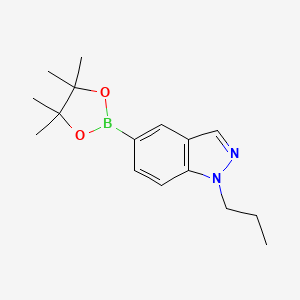
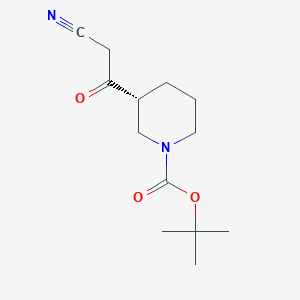
![(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11763091.png)
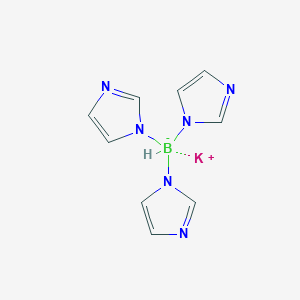

![Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11763100.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763108.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B11763114.png)
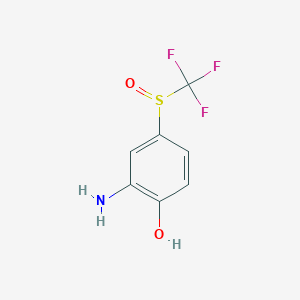
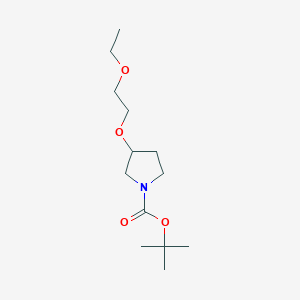
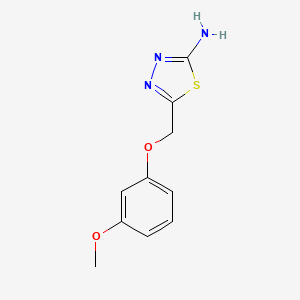
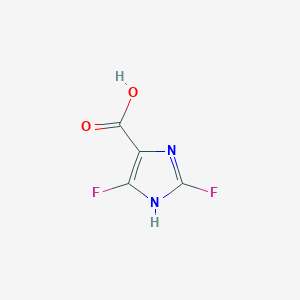
![rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11763147.png)
